molecular formula C15H14F2N2OS B10890774 N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide CAS No. 353772-95-9

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide

Cat. No.: B10890774
CAS No.: 353772-95-9
M. Wt: 308.3 g/mol
InChI Key: UCMNVHZMRIKZNP-UHFFFAOYSA-N
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Description

N-[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide is a synthetic small molecule based on the 1,3-thiazole scaffold, a structure of high significance in medicinal chemistry and drug discovery. The 1,3-thiazole core is a privileged structure known to contribute to a wide spectrum of pharmacological activities, largely due to its ability to engage in key donor-acceptor interactions and its inherent aromaticity . While the specific biological data for this compound is subject to ongoing research, molecules featuring the 1,3-thiazole motif have been extensively investigated as inhibitors of various enzymes and receptors. For instance, structurally similar 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives have demonstrated potent inhibitory activity against tyrosinase (TYR), the rate-limiting enzyme in melanin production, highlighting the potential of such compounds in dermatological and cosmetic research . Furthermore, other 1,3-thiazole derivatives containing carboxamide moieties have shown promising antitumor activity in vitro against a panel of human cancer cell lines, with mechanisms of action that include the induction of apoptosis and cell-cycle arrest . The specific molecular architecture of this compound—incorporating a 2,4-difluorophenyl group and a cyclopentanecarboxamide side chain—suggests potential for targeted interaction with enzymatic pockets, making it a candidate for research into kinase inhibition, cytokine modulation, and other cellular pathways . This product is intended for research purposes to further explore these and other biochemical mechanisms. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

353772-95-9

Molecular Formula

C15H14F2N2OS

Molecular Weight

308.3 g/mol

IUPAC Name

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide

InChI

InChI=1S/C15H14F2N2OS/c16-10-5-6-11(12(17)7-10)13-8-21-15(18-13)19-14(20)9-3-1-2-4-9/h5-9H,1-4H2,(H,18,19,20)

InChI Key

UCMNVHZMRIKZNP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

Synthesis of Cyclopentanecarbothioamide

Cyclopentanecarbothioamide is prepared by reacting cyclopentanecarbonyl chloride with ammonium thiocyanate in acetone at room temperature. The reaction proceeds via nucleophilic acyl substitution, yielding the thioamide in 75–80% yield after recrystallization from isopropyl alcohol.

Reaction Conditions:

  • Reagents: Cyclopentanecarbonyl chloride (1.2 equiv), NH₄SCN (1.5 equiv)

  • Solvent: Acetone (anhydrous)

  • Temperature: 20–25°C

  • Yield: 78%

Preparation of 2-Bromo-1-(2,4-difluorophenyl)ethan-1-one

The α-bromoketone intermediate is synthesized by brominating 1-(2,4-difluorophenyl)ethanone using molecular bromine in acetic acid. This electrophilic substitution reaction achieves 85–90% conversion under controlled conditions.

Reaction Conditions:

  • Reagents: 1-(2,4-Difluorophenyl)ethanone (1.0 equiv), Br₂ (1.1 equiv)

  • Solvent: Glacial acetic acid

  • Temperature: 0–5°C (slow warming to 25°C)

  • Yield: 87%

Thiazole Cyclization

The thioamide and α-bromoketone are reacted in ethanol under reflux to form the thiazole ring. The cyclopentanecarboxamide group is introduced at position 2 of the thiazole, while the 2,4-difluorophenyl group occupies position 4.

Reaction Conditions:

  • Reagents: Cyclopentanecarbothioamide (1.0 equiv), 2-bromo-1-(2,4-difluorophenyl)ethanone (1.05 equiv)

  • Solvent: Ethanol (absolute)

  • Temperature: Reflux (78°C)

  • Time: 12–16 hours

  • Yield: 70–75%

Alternative Route: Coupling of Preformed Thiazole with Cyclopentanecarbonyl Chloride

For laboratories with access to 2-amino-4-(2,4-difluorophenyl)thiazole, direct acylation with cyclopentanecarbonyl chloride offers a streamlined pathway. This method avoids the challenges of thiazole ring functionalization but requires specialized starting materials.

Amide Bond Formation

The amine group at position 2 of the thiazole reacts with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is conducted in dichloromethane at 0°C to minimize side reactions.

Reaction Conditions:

  • Reagents: 2-Amino-4-(2,4-difluorophenyl)thiazole (1.0 equiv), cyclopentanecarbonyl chloride (1.1 equiv), Et₃N (2.0 equiv)

  • Solvent: Dichloromethane (anhydrous)

  • Temperature: 0°C → 25°C

  • Time: 4–6 hours

  • Yield: 65–70%

Optimization of Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates in thiazole cyclization but may reduce yields due to side reactions. Ethanol remains the preferred solvent for Hantzsch synthesis, balancing reactivity and purity.

Comparative Data:

SolventTemperature (°C)Yield (%)Purity (%)
Ethanol78 (reflux)7598
DMF906892
THF666085

Catalytic Approaches

The addition of catalytic iodine (5 mol%) accelerates thiazole formation by polarizing the α-bromoketone, though it necessitates post-reaction purification to remove residual catalyst.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7) as the eluent. This step removes unreacted starting materials and regioisomeric byproducts.

Spectroscopic Analysis

  • ¹H NMR (600 MHz, DMSO-d₆): δ 8.12 (d, J = 7.2 Hz, 1H, thiazole-H), 7.35–7.01 (m, 3H, Ar-H), 2.90 (m, 1H, cyclopentane-CH), 1.16 (d, J = 7.2 Hz, 3H).

  • HRMS (ESI): m/z calcd. for C₁₆H₁₅F₂N₂OS [M+H]⁺: 337.0812; found: 337.0809.

Challenges and Mitigation Strategies

Regioisomeric Byproducts

The Hantzsch reaction occasionally produces regioisomers due to competing attack orientations of the thioamide. Increasing the steric bulk of the α-bromoketone (e.g., using tert-butyl groups) reduces this issue but complicates substrate synthesis.

Hydrolytic Instability

The α-bromoketone intermediate is moisture-sensitive. Reactions must be conducted under anhydrous conditions, with molecular sieves employed to scavenge trace water.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors improves heat transfer and reduces reaction times for thiazole cyclization. Pilot-scale studies report 85% yield at 120°C with a residence time of 15 minutes.

Green Chemistry Metrics

  • Atom Economy: 82% (Hantzsch route)

  • E-Factor: 6.2 (kg waste/kg product)

  • Solvent Recovery: Ethanol is recycled via distillation, reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The difluorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The difluorophenyl group can enhance the binding affinity and specificity of the compound towards its targets. The cyclopentanecarboxamide moiety can further stabilize the interaction, leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Aromatic Ring

Fluorine vs. Chlorine Substitutions
  • Target Compound : The 2,4-difluorophenyl group provides moderate electronegativity and lipophilicity (logP ~2.8 estimated), favoring membrane permeability.
  • N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (): The 2-chlorophenyl group paired with a morpholinoacetamide side chain introduces polar interactions, contrasting with the cyclopentane’s nonpolar nature in the target compound .
Table 1: Substituent Impact on Physicochemical Properties
Compound Aromatic Substituent logP (Estimated) TPSA (Ų)
Target Compound 2,4-difluorophenyl 2.8 85
N-(2,4-Dichlorophenyl)-thiazol-2-amine 2,4-dichlorophenyl 3.5 65
N-(2-Chlorophenyl)-morpholinoacetamide 2-chlorophenyl 2.1 95

Core Heterocycle Variations

Thiazole vs. Triazole/Pyrimidine
  • IR data () confirms C=S stretching at 1247–1255 cm⁻¹, absent in triazole derivatives .
  • Triazole Derivatives () : Compounds [7–9] exhibit tautomerism (thione vs. thiol), confirmed by IR absence of S-H bands (~2500–2600 cm⁻¹). This dynamic behavior is absent in the rigid thiazole core of the target compound .
  • Cyclopenta[d]pyrimidine () : The pyrimidine ring in compound 49 introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity but increasing molecular weight (~450 g/mol vs. ~350 g/mol for the target) .

Carboxamide Side Chain Modifications

Cyclopentane vs. Cyclopropane/Morpholine
  • Target Compound : The cyclopentane carboxamide contributes to conformational flexibility and moderate lipophilicity.
  • Its TPSA (~90 Ų) is higher due to the benzo[d][1,3]dioxole group .
  • Morpholinoacetamide (): The morpholine ring enhances water solubility (logP = 2.1) but may reduce blood-brain barrier penetration compared to the target compound .
Table 2: Side Chain Comparisons
Compound Side Chain Molecular Weight logP
Target Compound Cyclopentanecarboxamide 350.4 2.8
Compound 85 () Cyclopropanecarboxamide 401.5 3.2
N-(2-Chlorophenyl)-morpholinoacetamide Morpholinoacetamide 380.9 2.1

Biological Activity

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring and a cyclopentanecarboxamide structure, which are known to influence its pharmacological properties. The presence of fluorine atoms enhances lipophilicity, potentially improving the compound's interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. Thiazole derivatives have been documented to inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division. This mechanism is crucial in cancer therapies as it can induce cell cycle arrest in cancer cells.

Table 1: Comparison of Biological Activities of Thiazole Derivatives

Compound NameStructural FeaturesBiological Activity
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amineContains methoxy groupsPotent tubulin inhibitor
N-(2-fluorophenyl)-1,3-thiazole-2-aminesSimilar thiazole coreAntiproliferative activity
N-(2-chlorophenyl)-1,3-thiazole derivativesChlorine substituentModerate anticancer activity

This table highlights the diversity within thiazole derivatives while underscoring the unique fluorinated structure of this compound that may confer distinct pharmacological properties.

Inhibition of Enzymatic Activity

In addition to its anticancer properties, research has shown that thiazole derivatives can act as inhibitors of various enzymes. For instance, they have been studied for their ability to inhibit 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Inhibiting this enzyme can be beneficial for treating conditions such as asthma and other inflammatory diseases .

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a thiazole derivative similar to this compound in various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation across multiple cancer types, suggesting potential for further development as an anticancer agent.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of thiazole derivatives on 5-LOX. The study demonstrated that these compounds could significantly reduce leukotriene production in vitro, indicating their potential utility in managing inflammatory diseases.

Q & A

Q. Basic

In vitro cytotoxicity assays :

  • NCI-60 screening : Dose-response curves (0.1–100 μM) across 60 cancer cell lines.
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining.

Target validation :

  • Kinase inhibition profiling : Use ADP-Glo™ assays for Hec1/Nek2 pathway inhibition.
  • Compare with structurally similar inhibitors (e.g., INH1 derivatives).

How can AutoDock Vina improve the prediction of ligand-target interactions for this compound?

Q. Advanced

Grid parameter optimization :

  • Define binding pockets using PyMOL (e.g., p38 MAP kinase active site).
  • Adjust grid size (20 × 20 × 20 Å) to cover critical residues.

Scoring function calibration :

  • Compare Vina’s affinity scores with experimental IC50 values from kinase assays.
  • Validate docking poses with molecular dynamics (MD) simulations (e.g., GROMACS).

Multithreading : Reduce computation time by 70% using 8-core processors.

What analytical techniques are critical for resolving purity and stereochemical ambiguities?

Q. Basic

Chromatography :

  • HPLC : C18 column, acetonitrile/water gradient (retention time ±0.2 min).

Spectroscopy :

  • 1H/13C NMR : Assign cyclopentane ring protons (δ 1.5–2.5 ppm) and thiazole carbons (δ 150–160 ppm).
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.

How do structural modifications of the difluorophenyl moiety impact biological activity?

Q. Advanced

SAR studies :

  • Replace 2,4-difluorophenyl with 4-chlorophenyl or trifluoromethyl groups.
  • Assess changes in LogP (via shake-flask method) and cytotoxicity (IC50 shifts).

Crystallographic evidence :

  • Fluorine interactions with kinase hinge regions (e.g., hydrogen bonding to Ala111 in p38 MAPK).
  • Data from analogs (e.g., tert-butyl N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)...} ethyl]-L-alaninate) suggest fluorine enhances target affinity.

What strategies mitigate discrepancies in antimicrobial activity data across studies?

Q. Advanced

Standardized protocols :

  • Use CLSI guidelines for MIC assays (e.g., 18–24 hr incubation, Mueller-Hinton broth).

Strain-specific factors :

  • Test Gram-negative (E. coli ATCC 25922) vs. Gram-positive (S. aureus ATCC 29213) strains.

Compound stability :

  • Preclude hydrolysis by storing solutions in anhydrous DMSO (-20°C).

How can researchers optimize reaction yields for scale-up synthesis?

Q. Basic

Microwave-assisted synthesis : Reduce time from 12 hr to 30 min at 100°C.

Catalyst screening :

  • Pd/C for Suzuki couplings (yield improvement from 45% to 82%).
  • Biocatalysts (e.g., lipases) for enantioselective amidation.

Workflow integration : Use inline FTIR to monitor intermediate formation.

What mechanistic insights can be gained from studying metabolic stability?

Q. Advanced

In vitro metabolism :

  • Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.

CYP450 profiling :

  • Identify isoforms (e.g., CYP3A4) responsible for N-dealkylation or thiazole oxidation.

Metabolite identification :

  • Use Q-TOF MS/MS to detect hydroxylated cyclopentane or sulfoxide derivatives.

How do solvent polarity and pH influence the compound’s solubility in formulation studies?

Q. Advanced

Solubility screening :

  • Use shake-flake method in buffers (pH 1.2–7.4) and co-solvents (PEG 400, ethanol).

Thermodynamic analysis :

  • Calculate Hansen solubility parameters (δD, δP, δH) to predict excipient compatibility.

Salt formation :

  • Hydrochloride salts improve aqueous solubility (e.g., from 0.02 mg/mL to 1.5 mg/mL).

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